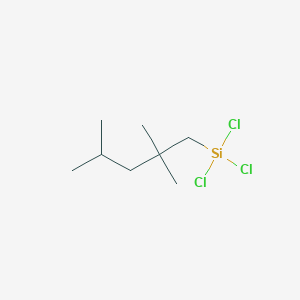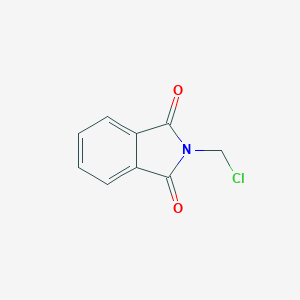![molecular formula C12H15Cl2NO2 B098222 3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid CAS No. 17191-65-0](/img/structure/B98222.png)
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid, also known as 5-[Bis(2-chloroethyl)amino]-m-toluic acid, is a chemical compound with the molecular formula C12H15Cl2NO2. This compound is characterized by the presence of a toluic acid moiety substituted with a bis(2-chloroethyl)amino group. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid typically involves the reaction of m-toluic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can affect cellular processes and pathways, making the compound of interest in both chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
m-Toluic acid: Lacks the bis(2-chloroethyl)amino group, making it less reactive in certain chemical reactions.
p-Toluic acid, 5-bis(2-chloroethyl)amino-: Similar structure but with different positional isomerism, leading to different chemical properties.
o-Toluic acid, 5-bis(2-chloroethyl)amino-: Another positional isomer with distinct reactivity and applications.
Uniqueness
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid is unique due to the presence of the bis(2-chloroethyl)amino group, which imparts specific chemical reactivity and biological activity. This makes it valuable in various research and industrial applications.
Properties
CAS No. |
17191-65-0 |
|---|---|
Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-6-10(12(16)17)8-11(7-9)15(4-2-13)5-3-14/h6-8H,2-5H2,1H3,(H,16,17) |
InChI Key |
XUOHIEMVNRNKFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
| 17191-65-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)









